Cas no 103654-50-8 (Puerarin Apioside)

Puerarin Apioside is a flavonoid glycoside derived from Pueraria species, known for its potential bioactive properties. It exhibits notable stability and solubility, making it suitable for research in pharmacokinetics and metabolic studies. Its structural features may contribute to antioxidant and anti-inflammatory effects, offering utility in pharmaceutical and nutraceutical applications.
Puerarin Apioside structure
Puerarin Apioside structure
商品名:Puerarin Apioside
CAS番号:103654-50-8
MF:C26H28O13
メガワット:548.4927
MDL:MFCD29048571
CID:175438
PubChem ID:21676217

Puerarin Apioside 化学的及び物理的性質

名前と識別子

    • 4H-1-Benzopyran-4-one,8-(6-O-D-apio-b-D-furanosyl-b-D-glucopyranosyl)-7-hydroxy-3-(4-hydroxyphenyl)-
    • Mirificin
    • Puerarin Apioside
    • (1S)-1,5-Anhydro-6-O-[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)t etrahydro-2-furanyl]-1-[7-hydroxy-3-(4-hydroxyphenyl)-4-oxo-4H-ch romen-8-yl]-D-glucitol
    • D-glucitol, 1,5-anhydro-1-C-[7-hydroxy-3-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-8-yl]-6-O-[(2R,3R,4R)-tetrahydro-3,4-dihydroxy-4-(hydroxymethyl)-2-furanyl]-, (1S)-
    • 8-(6-O-D-Apio-beta-D-furanosyl-beta-D-glucopyranosyl)-7-hydroxy-3-(4-hydroxyphenyl)-4H-1-benzopyran-4-one
    • 8-[6-[[(4R)-3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]-7-hydro
    • 8-[(2S,3R,4R,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]-7-hydroxy-3-(4-hydroxyphenyl)chromen-4-one
    • BCP10902
    • LMPK12050008
    • Q27158378
    • (1S)-1,5-anhydro-6-O-[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]-1-[7-hydroxy-3-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-8-yl]-D-glucitol
    • 9FQ75MJ4HG
    • Puerarinapioside
    • SCHEMBL4450630
    • 8-((2S,3R,4R,5S,6R)-6-((((2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)tetrahydrofuran-2-yl)oxy)methyl)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)-7-hydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one
    • CHEBI:85168
    • 103654-50-8
    • 8-(6-O-D-APIO-.BETA.-D-FURANOSYL-.BETA.-D-GLUCOPYRANOSYL)-7-HYDROXY-3-(4-HYDROXYPHENYL)-4H-1-BENZOPYRAN-4-ONE
    • FS-7077
    • AKOS032946003
    • UNII-9FQ75MJ4HG
    • DTXSID301337021
    • MFCD29048571
    • 8-[(2S,3R,4R,5S,6R)-6-({[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy}methyl)-3,4,5-trihydroxyoxan-2-yl]-7-hydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one
    • HY-N2134
    • 4H-1-Benzopyran-4-one, 8-(6-o-D-apio-beta-D-furanosyl-beta-D-glucopyranosyl)-7-hydroxy-3-(4-hydroxyphenyl)-
    • CS-0018685
    • 4',7-Dihydroxyisoflavone 8-C-(6''-apiosylglucoside)
    • 1ST169980
    • Mirificin8-[(2S,3R,4R,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]-7-hydroxy-3-(4-hydroxyphenyl)chromen-4-one
    • 8-((2S,3R,4R,5S,6R)-6-(((2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl)oxymethyl)-3,4,5-trihydroxyoxan-2-yl)-7-hydroxy-3-(4-hydroxyphenyl)chromen-4-one
    • 8-[(2S,3R,4R,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]-7-hydroxy-3-(4-hydroxyphenyl)chromen-4-one; SMCC-DM1
    • DA-57228
    • (1S)-1,5-anhydro-6-O-((2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl)-1-(7-hydroxy-3-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-8-yl)-D-glucitol
    • MDL: MFCD29048571
    • インチ: 1S/C26H28O13/c27-9-26(35)10-38-25(24(26)34)37-8-16-19(31)20(32)21(33)23(39-16)17-15(29)6-5-13-18(30)14(7-36-22(13)17)11-1-3-12(28)4-2-11/h1-7,16,19-21,23-25,27-29,31-35H,8-10H2/t16-,19-,20+,21-,23+,24+,25-,26-/m1/s1
    • InChIKey: ZBXWGKPUSLRPHX-QOIVFALESA-N
    • ほほえんだ: O1[C@@]([H])(C2=C(C([H])=C([H])C3C(C(C4C([H])=C([H])C(=C([H])C=4[H])O[H])=C([H])OC2=3)=O)O[H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]1([H])C([H])([H])O[C@@]1([H])[C@@]([H])([C@@](C([H])([H])O[H])(C([H])([H])O1)O[H])O[H])O[H])O[H])O[H]

計算された属性

  • せいみつぶんしりょう: 548.152991g/mol
  • ひょうめんでんか: 0
  • XLogP3: -1.8
  • 水素結合ドナー数: 8
  • 水素結合受容体数: 13
  • 回転可能化学結合数: 6
  • どういたいしつりょう: 548.152991g/mol
  • 単一同位体質量: 548.152991g/mol
  • 水素結合トポロジー分子極性表面積: 216Ų
  • 重原子数: 39
  • 複雑さ: 906
  • 同位体原子数: 0
  • 原子立体中心数の決定: 8
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ぶんしりょう: 548.5

じっけんとくせい

  • 色と性状: Powder
  • 密度みつど: 1.73±0.1 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: 151-152 ºC
  • ふってん: 848.027°C at 760 mmHg
  • フラッシュポイント: 285.82°C
  • 屈折率: 1.749
  • ようかいど: 極微溶性(0.21 g/l)(25ºC)、
  • PSA: 219.74000
  • LogP: -1.14900
  • じょうきあつ: 0.0±3.3 mmHg at 25°C

Puerarin Apioside セキュリティ情報

Puerarin Apioside 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
BZP2817-20mg
Puerarin Apioside
103654-50-8 ≥98%
20mg
¥2000元 2023-09-15
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
PHL84240-10MG
Mirificin
103654-50-8
10mg
¥6947.41 2023-09-09
Chengdu Biopurify Phytochemicals Ltd
BP1633-20mg
Mirificin
103654-50-8 98%
20mg
$196 2023-09-20
ChemScence
CS-0018685-10mg
Mirificin
103654-50-8
10mg
$400.0 2022-04-28
TRC
P840138-5mg
Puerarin Apioside
103654-50-8
5mg
$414.00 2023-05-17
Chengdu Biopurify Phytochemicals Ltd
BP1633-100mg
Mirificin
103654-50-8 98%
100mg
$550 2023-09-19
PhytoLab
84240-1000mg
Mirificin
103654-50-8 ≥ 95.0 %
1000mg
€19500 2023-10-25
A2B Chem LLC
AE18202-25mg
Mirificin
103654-50-8 99.8%
25mg
$189.00 2024-01-05
TargetMol Chemicals
T4587-100mg
Mirificin
103654-50-8 99.8%
100mg
¥ 4480 2024-07-19
TargetMol Chemicals
T4587-1mg
Mirificin
103654-50-8 99.8%
1mg
¥ 311 2024-07-19

Puerarin Apioside 関連文献

おすすめ記事

推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:103654-50-8)Puerarin apioside
TB05141
清らかである:>98%
はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:103654-50-8)Puerarin Apioside
A1208024
清らかである:99%/99%/99%
はかる:50mg/100mg/250mg
価格 ($):213.0/362.0/615.0